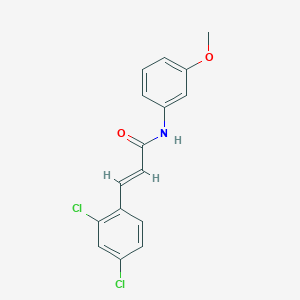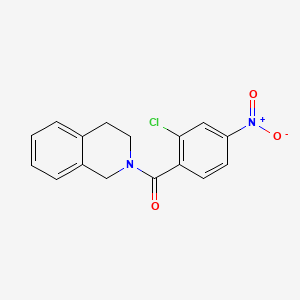
ethyl N-(4-anilino-6-chloro-1,3,5-triazin-2-yl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl N-(4-anilino-6-chloro-1,3,5-triazin-2-yl)glycinate, commonly known as EACTG, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the triazine family of compounds, which are known for their diverse range of biological activities. EACTG has been shown to exhibit a number of interesting properties, including its ability to act as a potent inhibitor of certain enzymes and its potential as a fluorescent probe for imaging applications.
作用機序
The mechanism of action of EACTG is complex and not yet fully understood. However, it is believed that EACTG acts by binding to the active site of certain enzymes, thereby inhibiting their activity. This binding is thought to occur through the formation of hydrogen bonds and other interactions between EACTG and the enzyme.
Biochemical and Physiological Effects:
EACTG has been shown to have a number of interesting biochemical and physiological effects. For example, it has been shown to exhibit fluorescent properties, which make it a potentially useful tool for imaging applications. Additionally, EACTG has been shown to have potential anti-inflammatory and antioxidant properties, which could make it a useful therapeutic agent in a number of different disease states.
実験室実験の利点と制限
One of the main advantages of EACTG is its versatility. It has been shown to exhibit a wide range of biological activities, which makes it a potentially useful tool in a number of different scientific research applications. Additionally, EACTG is relatively easy to synthesize and purify, which makes it accessible to a wide range of researchers.
However, there are also some limitations to the use of EACTG in lab experiments. For example, its complex mechanism of action and potential off-target effects can make it difficult to interpret experimental results. Additionally, EACTG is not yet widely available commercially, which can make it difficult for researchers to obtain.
将来の方向性
There are a number of future directions for research on EACTG. One potential area of research is the development of more selective inhibitors of specific enzymes using EACTG as a starting point. Additionally, there is potential for the development of new imaging techniques using EACTG as a fluorescent probe. Finally, further research is needed to fully understand the biochemical and physiological effects of EACTG, which could lead to the development of new therapeutic agents.
合成法
The synthesis of EACTG is a complex process that involves several steps. The most common method for synthesizing EACTG involves the reaction of ethyl glycinate hydrochloride with 4-anilino-6-chloro-1,3,5-triazine-2-amine in the presence of a suitable base. The resulting compound is then purified using a variety of techniques, such as column chromatography or recrystallization.
科学的研究の応用
EACTG has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of EACTG as an inhibitor of certain enzymes. For example, EACTG has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which has been shown to have potential therapeutic effects in a number of neurological disorders, such as Alzheimer's disease.
特性
IUPAC Name |
ethyl 2-[(4-anilino-6-chloro-1,3,5-triazin-2-yl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2/c1-2-21-10(20)8-15-12-17-11(14)18-13(19-12)16-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQALTHWTZNBRQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1=NC(=NC(=N1)Cl)NC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxyphenyl)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5700499.png)
![4-({3-[(isobutylamino)carbonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B5700503.png)


![4-({4-[(4-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5700527.png)

![10-(1,3-benzodioxol-5-yl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5700533.png)
![2-(3-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5700541.png)

![2-({[(3-methoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5700549.png)

![N-(4-ethylphenyl)-2-[(6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5700566.png)


